molecular formula C20H13Cl2N3O B2592504 1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 303984-74-9

1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

Cat. No. B2592504
CAS RN: 303984-74-9
M. Wt: 382.24
InChI Key: JJOPEZGJGBWELB-CLCOLTQESA-N
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Description

“1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C20H13Cl2N3O . It is a derivative of indole, a heterocyclic compound that is a key building block in many natural and non-natural products of biological and pharmaceutical importance .


Synthesis Analysis

The synthesis of indole derivatives, such as “1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .

Scientific Research Applications

Fischer Synthesis of Indoles

Fischer synthesis is a prominent method for synthesizing indoles, including those derived from arylhydrazones like the compound . Studies have detailed the experimental conditions under which various transformations occur, leading to the formation of indoles through mechanisms involving shifts and splitting out of substituents. These findings are foundational for understanding the chemical behavior and potential applications of such compounds in medicinal chemistry and drug development (Fusco & Sannicolo, 1978).

Synthesis and Applications of Heterocyclic Compounds Based on Isatins

Isatin derivatives, closely related to the compound of interest due to their structural similarities, have shown significant versatility in forming a wide range of N-heterocycles with considerable biological activities. Recent literature emphasizes the use of isatin and its derivatives in synthesizing various heterocyclic compounds, underscoring their potential in drug discovery and pharmaceutical research (Sadeghian Zahra Sadeghian & Bayat, 2022).

Biological Significance of Indole Derivatives

Indole derivatives, including those synthesized from phenylhydrazine and pyruvic acid, have been highlighted for their varied pharmacological activities. Research underscores the importance of the indole nucleus in synthesizing compounds with anticancer, antimicrobial, and antiviral activities, among others. This review provides valuable insights into the synthesis processes and pharmacological features of indole derivatives, pointing towards their potential in new drug discovery (Padmavathi et al., 2021).

Antimicrobial Activity of Hydrazide-Hydrazones

Hydrazide-hydrazone derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial properties. A review focusing on the research from 2010 to 2016 provides an overview of the antimicrobial activity of these compounds, which could be pivotal in the development of new antimicrobial agents (Popiołek, 2016).

Biological Activities of Metal Complexes with Aromatic Hydrazones

The study of metal complexes with polycyclic aromatic hydrazones, including those with structures similar to the compound of interest, reveals promising biological activities. These complexes, particularly those based on naphthylhydrazone and anthrahydrazone, exhibit antibacterial and anticancer activities. This research highlights the potential of such complexes in medicinal chemistry and drug development (Liu et al., 2022).

Mechanism of Action

properties

IUPAC Name

3-[(3,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-16-11-10-13(12-17(16)22)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLGVXJLELAVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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